molecular formula C13H11ClN4O B11482937 6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11482937
M. Wt: 274.70 g/mol
InChI Key: BYKTURZAQUBGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a chlorobenzyl and a methyl group attached to the structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate aldehydes or ketones. One common method involves the reaction of 3-amino-1,2,4-triazole with 4-chlorobenzaldehyde and methyl ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches, such as the use of ionic liquids or microwave irradiation, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyrimidines .

Mechanism of Action

The mechanism of action of 6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific molecular targets and pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its chlorobenzyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H11ClN4O/c1-8-11(6-9-2-4-10(14)5-3-9)12(19)18-13(17-8)15-7-16-18/h2-5,7H,6H2,1H3,(H,15,16,17)

InChI Key

BYKTURZAQUBGRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.